![molecular formula C13H12IN5O2S B320905 N-({[(2-IODOPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-5-METHYL-2H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B320905.png)
N-({[(2-IODOPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-5-METHYL-2H-PYRAZOLE-3-CARBOXAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-({[(2-IODOPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-5-METHYL-2H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that features a benzamide core substituted with an iodine atom and a pyrazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-({[(2-IODOPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-5-METHYL-2H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps:
Formation of the pyrazole moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the iodine atom: This step often involves the use of iodine or iodinating agents such as N-iodosuccinimide.
Coupling reactions: The final step involves coupling the pyrazole moiety with the benzamide core, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
N-({[(2-IODOPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-5-METHYL-2H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Substitution reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Coupling reactions: The benzamide and pyrazole moieties can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or thiols can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could yield a carboxylic acid derivative.
Aplicaciones Científicas De Investigación
N-({[(2-IODOPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-5-METHYL-2H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:
Medicinal chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological research: It can be used as a probe to study various biological processes, including enzyme activity and protein interactions.
Mecanismo De Acción
The mechanism of action of N-({[(2-IODOPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-5-METHYL-2H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 2-iodo-N-(2-aminobenzoyl)benzamide
- 2-iodo-N-(2-hydroxybenzoyl)benzamide
- 2-iodo-N-(2-methylbenzoyl)benzamide
Uniqueness
N-({[(2-IODOPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-5-METHYL-2H-PYRAZOLE-3-CARBOXAMIDE is unique due to the presence of the pyrazole moiety, which imparts specific chemical and biological properties not found in the similar compounds listed above. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C13H12IN5O2S |
|---|---|
Peso molecular |
429.24 g/mol |
Nombre IUPAC |
2-iodo-N-[[(5-methyl-1H-pyrazole-3-carbonyl)amino]carbamothioyl]benzamide |
InChI |
InChI=1S/C13H12IN5O2S/c1-7-6-10(17-16-7)12(21)18-19-13(22)15-11(20)8-4-2-3-5-9(8)14/h2-6H,1H3,(H,16,17)(H,18,21)(H2,15,19,20,22) |
Clave InChI |
PMEKGIRVYIAXGU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1)C(=O)NNC(=S)NC(=O)C2=CC=CC=C2I |
SMILES canónico |
CC1=CC(=NN1)C(=O)NNC(=S)NC(=O)C2=CC=CC=C2I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


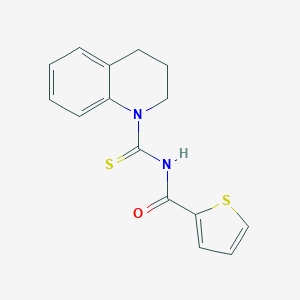
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(thien-2-ylcarbonyl)thiourea](/img/structure/B320827.png)
![N-[(3-cyanophenyl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B320829.png)
![N-[(4-bromo-3-chlorophenyl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B320830.png)
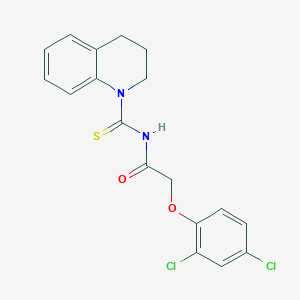
![N-{2-nitrobenzoyl}-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B320837.png)
![N-[[3-(hydroxymethyl)phenyl]carbamothioyl]-2-nitrobenzamide](/img/structure/B320838.png)
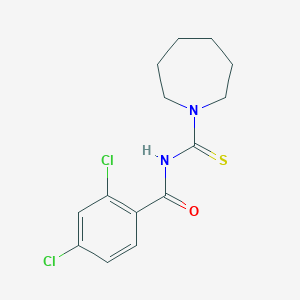
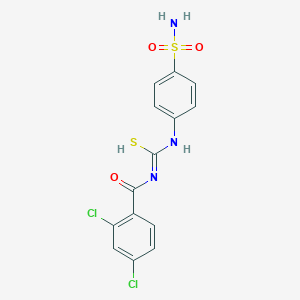

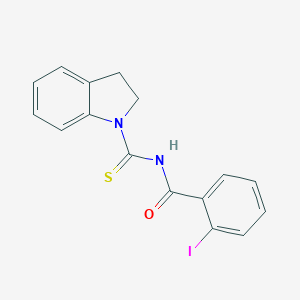
![4-({[(2,4-dichlorobenzoyl)amino]carbothioyl}amino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide](/img/structure/B320849.png)
![N-({4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}carbamothioyl)-4-fluorobenzamide](/img/structure/B320850.png)
![N-(4-fluorobenzoyl)-N'-[4-(1-pyrrolidinylsulfonyl)phenyl]thiourea](/img/structure/B320851.png)
